1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused imidazole and pyridine ring system, which is known for its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methylimidazole with a suitable pyridine derivative under acidic conditions to form the fused ring system. The carboxylic acid group is then introduced through subsequent functional group transformations.
For example, a synthetic route might involve:
Starting Material: 1-methylimidazole and 2,3-diaminopyridine.
Cyclization: Heating the mixture in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the imidazo[4,5-c]pyridine core.
Functionalization: Introducing the carboxylic acid group via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-7-carboxylic acid: Another fused heterocyclic compound with similar structural features but different biological activities.
L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: A partially saturated derivative with distinct chemical properties.
Uniqueness
1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific fields.
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHZQUDLAPWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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